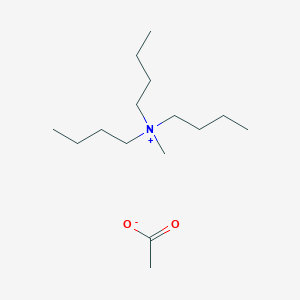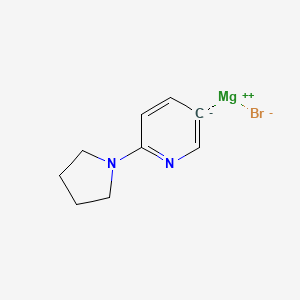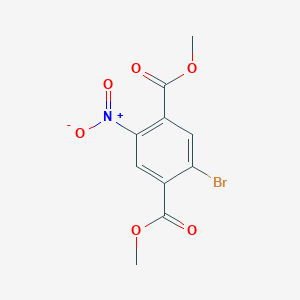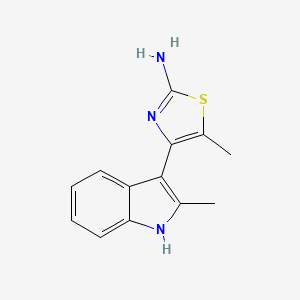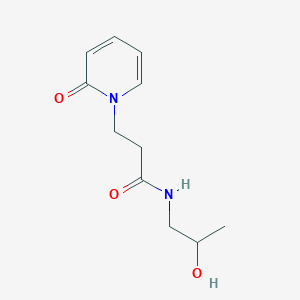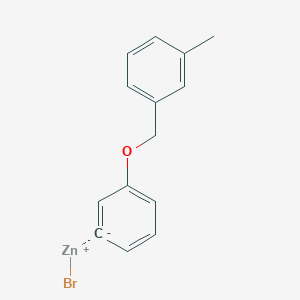
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound with significant potential in various scientific fields. This compound features a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a hydroxyethyl group and a carboxylic acid group makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the cyclization of hydrazine derivatives with diketones or keto acids. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, under reflux conditions to facilitate the formation of the pyridazine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The keto group can be reduced to form a hydroxyl group, leading to the formation of a dihydroxy derivative.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions include dicarboxylic acid derivatives, dihydroxy derivatives, and various substituted pyridazine compounds.
Applications De Recherche Scientifique
1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes involved in various biochemical processes. Its hydroxyethyl and carboxylic acid groups play a crucial role in binding to the active sites of target proteins, thereby influencing their activity.
Comparaison Avec Des Composés Similaires
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid (HEPES): A commonly used buffering agent in biological and biochemical research.
2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and dental materials.
Uniqueness: 1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is unique due to its specific structural features, such as the pyridazine ring and the presence of both hydroxyethyl and carboxylic acid groups. These features confer distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
1-(2-hydroxyethyl)-6-oxopyridazine-3-carboxylic acid |
InChI |
InChI=1S/C7H8N2O4/c10-4-3-9-6(11)2-1-5(8-9)7(12)13/h1-2,10H,3-4H2,(H,12,13) |
Clé InChI |
HDFJOCZKGQROIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(N=C1C(=O)O)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


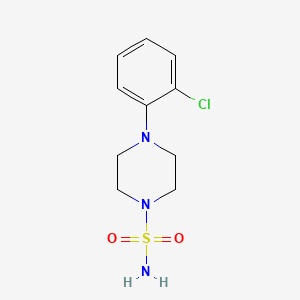
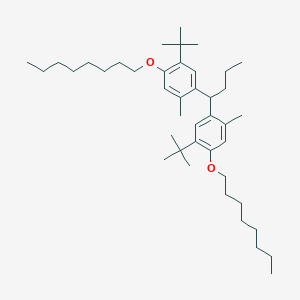
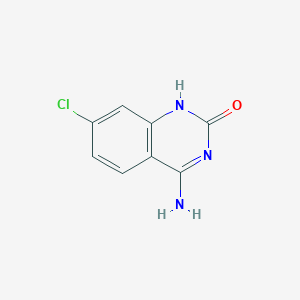

![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


